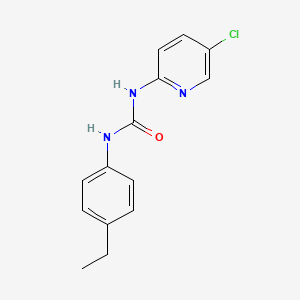![molecular formula C15H21ClN2O4S B5301478 N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide, also known as N-(4-chlorophenyl)-N-(3-(4-morpholinyl)-2-oxo-1-(2,2,2-trifluoroethyl)propyl)-methanesulfonamide, is a chemical compound with potential applications in scientific research. This compound is a selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.
Mécanisme D'action
The mechanism of action of N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide involves the inhibition of PARP. PARP is an enzyme that is involved in the repair of damaged DNA. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to repair it. PARP inhibitors like N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide block the activity of PARP, which prevents the repair of damaged DNA. This can lead to the death of cancer cells, which are often more reliant on DNA repair mechanisms than normal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide are primarily related to its inhibition of PARP. By blocking the repair of damaged DNA, this compound can induce cell death in cancer cells. However, this compound may also have effects on normal cells, as PARP is involved in DNA repair processes in all cells. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide in lab experiments is its selectivity for PARP. This compound has been shown to be highly selective for PARP, which reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to explore the use of PARP inhibitors like N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in normal cells.
Méthodes De Synthèse
The synthesis of N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with morpholine and ethyl acetoacetate to form a key intermediate. This intermediate is then reacted with methyl methanesulfonate to produce the final product. The overall yield of this synthesis is around 30%.
Applications De Recherche Scientifique
N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide has potential applications in scientific research, particularly in the field of cancer research. PARP inhibitors like N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamidemethylmethanesulfonamide have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. These inhibitors work by blocking the repair of damaged DNA, which can lead to the death of cancer cells.
Propriétés
IUPAC Name |
N-[3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-17(23(2,20)21)8-7-15(19)18-9-10-22-14(11-18)12-3-5-13(16)6-4-12/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPHCQOUCMJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[2-(4-Chlorophenyl)morpholin-4-YL]-3-oxopropyl}-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)

![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)